molecular formula C12H7ClO4 B590075 4-Chloro-8-methoxy Psoralen CAS No. 1796928-53-4

4-Chloro-8-methoxy Psoralen

Cat. No.: B590075
CAS No.: 1796928-53-4
M. Wt: 250.634
InChI Key: VFXIMAQWESJRRC-UHFFFAOYSA-N
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Description

4-Chloro-8-methoxy Psoralen is a synthetic derivative of psoralen, a naturally occurring photoactive compound found in plants. Psoralens have been used historically in photochemotherapy, particularly for skin conditions like psoriasis and vitiligo. The addition of a chlorine atom and a methoxy group to the psoralen structure enhances its photoreactivity and therapeutic potential.

Scientific Research Applications

4-Chloro-8-methoxy Psoralen has a wide range of applications in scientific research:

    Chemistry: It is used as a photoreactive probe in studying DNA interactions and cross-linking mechanisms.

    Biology: It serves as a tool in molecular biology for studying DNA repair and recombination.

    Medicine: It is employed in photochemotherapy for treating skin disorders and certain types of cancer.

    Industry: It is used in the development of photoprotective agents and sunscreens.

Mechanism of Action

After activation, psoralens, including “4-Chloro-8-methoxy Psoralen”, bind preferentially to the guanine and cytosine moieties of DNA, leading to cross-linking of DNA, thus inhibiting DNA synthesis and function . This interaction decreases skin inflammation, which helps to clear up skin and improve skin pain, itching, and irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-8-methoxy Psoralen typically involves the chlorination of 8-methoxypsoralen. This can be achieved through various chlorinating agents under controlled conditions. One common method involves the use of thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane. The reaction is carried out at low temperatures to prevent over-chlorination and to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-8-methoxy Psoralen undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted psoralen derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    8-Methoxypsoralen: Lacks the chlorine atom, making it less photoreactive.

    5-Methoxypsoralen (Bergapten): Another methoxy derivative with different photoreactivity and therapeutic applications.

    4,5′,8-Trimethylpsoralen: A more potent photoreactive compound used in photochemotherapy.

Uniqueness: 4-Chloro-8-methoxy Psoralen’s unique combination of a chlorine atom and a methoxy group enhances its photoreactivity and therapeutic potential compared to other psoralen derivatives. This makes it particularly effective in photochemotherapy and other applications requiring high photoreactivity.

Properties

IUPAC Name

5-chloro-9-methoxyfuro[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClO4/c1-15-12-10-6(2-3-16-10)4-7-8(13)5-9(14)17-11(7)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFXIMAQWESJRRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC3=C1OC(=O)C=C3Cl)C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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